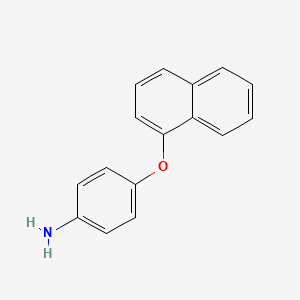

4-(Naphthalen-1-yloxy)aniline

Übersicht

Beschreibung

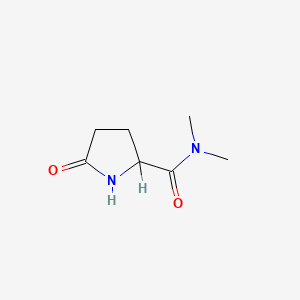

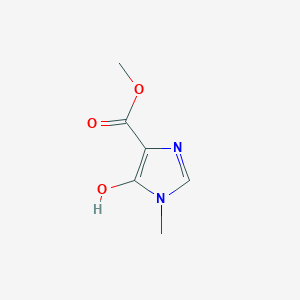

4-(Naphthalen-1-yloxy)aniline is a chemical compound with the molecular formula C16H13NO . It is used in various scientific research and has been mentioned in several peer-reviewed papers .

Molecular Structure Analysis

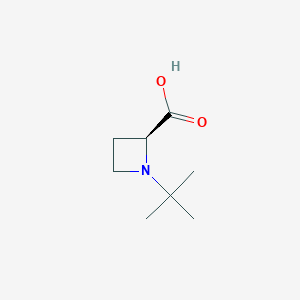

The molecular structure of 4-(Naphthalen-1-yloxy)aniline consists of a naphthalene ring attached to an aniline group via an oxygen atom . The compound has a molecular weight of 219.29 .Physical And Chemical Properties Analysis

4-(Naphthalen-1-yloxy)aniline is a low melting solid . More specific physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen

Fluorescent Imaging and Sensing Applications

4-(Naphthalen-1-yloxy)aniline derivatives have been utilized in the development of fluorescent imaging and sensing applications. For example, a study by Adhikari et al. (2016) introduced a 4-(naphthalen-1-ylethynyl) aniline appended rhodamine-based fluorescent chemosensor for the detection of Sn2+ ions in living cells. This probe exhibits high sensitivity and faster response compared to existing systems, making it a powerful tool for real-time imaging and trace detection of tin ions in biological samples (Adhikari et al., 2016).

Protein and Membrane Interaction Studies

The interaction of naphthalene derivatives with proteins and membranes has been a subject of research for decades. L. Stryer's research in 1965 demonstrated the binding of 1-Anilino-8-naphthalene sulfonate (a compound related to 4-(Naphthalen-1-yloxy)aniline) to apomyoglobin and apohemoglobin, serving as a fluorescent probe of non-polar binding sites. This early work laid the foundation for using naphthalene derivatives as fluorescent probes in studying protein structures and dynamics (Stryer, 1965).

Material Science and Polymer Research

In material science, 4-(Naphthalen-1-yloxy)aniline derivatives have contributed to advancements in polymer research. Tianyun Li et al. (2017) synthesized naphthalene-containing diamines that were used to produce polyimides with improved solubility and optical transparency. These materials demonstrate high thermal stability, making them suitable for applications requiring materials that can withstand high temperatures while maintaining transparency (Tianyun Li et al., 2017).

Advanced Synthesis Techniques

Efficient synthesis techniques involving naphthalene derivatives have been developed to create compounds with unique properties. A study by Nan Wang et al. (2019) reports on the microwave-assisted copper(0)-catalyzed Ullmann reaction to synthesize 8-Anilinonaphthalene-1-sulfonic Acid (ANS) derivatives, showcasing improved yields and diverse spectral properties. These derivatives are significant for biological system studies due to their environmentally sensitive fluorescent nature (Wang et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-naphthalen-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYJLHOEOYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356101 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76590-19-7 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate](/img/structure/B1620234.png)

![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)